
3-Oxo-1,3lambda~5~-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 3-oxide is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring with an oxygen atom attached to the nitrogen atom of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzothiazole, 3-oxide can be synthesized through various methods. One common approach involves the oxidation of benzothiazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the synthesis of benzothiazole, 3-oxide may involve continuous flow processes to ensure high efficiency and scalability. The use of environmentally friendly oxidizing agents and solvents is also emphasized to align with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: Benzothiazole, 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzothiazole, 3-oxide back to benzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazole.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 3-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of benzothiazole, 3-oxide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: The parent compound without the oxygen atom.
Benzothiazole, 2-oxide: Another oxidized form with the oxygen atom attached to the sulfur atom.
2-Aminobenzothiazole: A derivative with an amino group at the second position.
Uniqueness: Benzothiazole, 3-oxide is unique due to the presence of the oxygen atom on the nitrogen, which imparts distinct chemical and biological properties compared to its analogs. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
27655-26-1 |
|---|---|
Molekularformel |
C7H5NOS |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C7H5NOS/c9-8-5-10-7-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
LMIAGQODFKONRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[N+](=CS2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


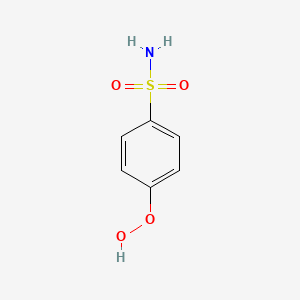
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)


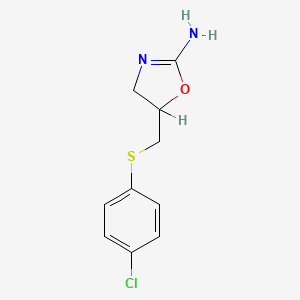

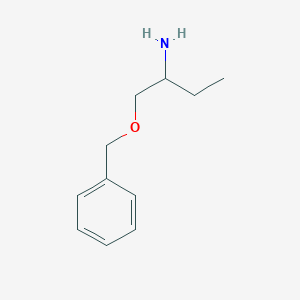
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
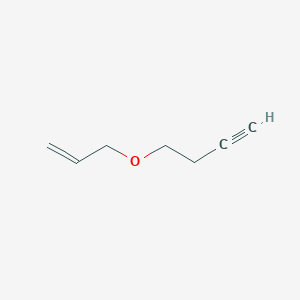
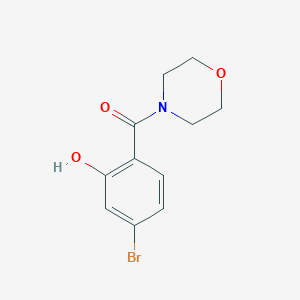
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)

